molecular formula C10H14BrFOSi B14016817 (2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane

(2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane

Cat. No.: B14016817
M. Wt: 277.20 g/mol
InChI Key: CZIFKVFELVUSEP-UHFFFAOYSA-N
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Description

(2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane is an organosilicon compound that features a bromine, fluorine, and methoxy group attached to a phenyl ring, which is further bonded to a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane typically involves the reaction of 2-bromo-6-fluoro-3-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, resulting in compounds like 2-fluoro-3-methoxyphenyl derivatives.

    Coupling Reactions: Products include biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

(2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: It can be used in the synthesis of drug candidates, particularly those requiring specific functional groups.

Mechanism of Action

The mechanism of action for (2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane in chemical reactions involves the activation of the phenyl ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The trimethylsilane group can also stabilize intermediates during these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
  • 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester

Uniqueness

(2-Bromo-6-fluoro-3-methoxyphenyl)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions where other similar compounds might not perform as well.

Properties

Molecular Formula

C10H14BrFOSi

Molecular Weight

277.20 g/mol

IUPAC Name

(2-bromo-6-fluoro-3-methoxyphenyl)-trimethylsilane

InChI

InChI=1S/C10H14BrFOSi/c1-13-8-6-5-7(12)10(9(8)11)14(2,3)4/h5-6H,1-4H3

InChI Key

CZIFKVFELVUSEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)[Si](C)(C)C)Br

Origin of Product

United States

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